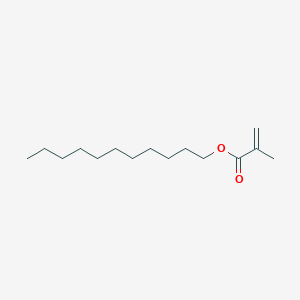

Undecyl methacrylate

Description

Contextualization within Methacrylate (B99206) Chemistry

Methacrylates are a class of chemical compounds derived from methacrylic acid. ontosight.ai They are characterized by a common structural feature: a methacrylate group, which readily undergoes polymerization to form long-chain polymers. ontosight.ai This family of monomers is renowned for its versatility, leading to the production of a wide array of acrylic polymers with diverse applications. ontosight.aipanamdl.com

Undecyl methacrylate is specifically an ester of methacrylic acid and undecyl alcohol. ontosight.aichemspider.com As a long-chain alkyl methacrylate, it is distinguished from its shorter-chain counterparts, such as methyl methacrylate (the monomer for Plexiglas), by the presence of a lengthy eleven-carbon alkyl chain. specialchem.comontosight.ai This extended hydrocarbon chain renders the monomer and its corresponding polymer, poly(this compound), significantly hydrophobic. specialchem.com This hydrophobicity is a key characteristic that influences its solubility and compatibility with other substances, making it soluble in many organic solvents while having low solubility in water. ontosight.aispecialchem.com

The properties of methacrylate polymers can be tailored by varying the length and functionality of the alkyl side chain. The undecyl group in this compound contributes to increased flexibility and a lower glass transition temperature in the resulting polymers compared to those with shorter alkyl chains. This makes it a valuable component in the synthesis of copolymers, where it can be combined with other monomers to achieve specific material properties. google.com For instance, it is included in the category of C10-15 alkyl methacrylates, which are used to produce polyalkyl(meth)acrylate polymers with a wide range of molecular weights and polydispersity indices. google.com

Scope and Significance of Academic Inquiry on this compound

Academic research into this compound is driven by its potential to create polymers with tailored properties for a variety of advanced applications. The long alkyl chain imparts a unique combination of flexibility, hydrophobicity, and a high boiling point, making it a subject of investigation in several key areas. specialchem.com

Key Research Areas:

Polymer Synthesis and Characterization: A significant portion of research focuses on the polymerization of this compound, both as a homopolymer and as a comonomer with other methacrylates and vinyl monomers. google.comresearchgate.net Studies often involve techniques like free-radical polymerization to synthesize polymers with specific molecular weights and distributions. google.com Characterization of these polymers involves determining their thermal properties, such as glass transition temperature, and mechanical properties. researchgate.net

Coatings and Adhesives: The hydrophobic nature of this compound makes it a valuable component in the formulation of protective coatings and adhesives. ontosight.aiontosight.aigoogle.com Research in this area explores how the incorporation of this compound can enhance durability, water resistance, and adhesion to various substrates. ontosight.aigoogle.com

Biomedical and Dental Applications: The biocompatibility of methacrylate-based polymers has led to their investigation for use in biomedical devices and dental materials. ontosight.aigoogle.com43.230.198 Research has explored the use of this compound in dental composites and adhesives, where its properties can contribute to improved performance and longevity of dental restorations. google.comrsc.org For instance, it has been listed as a comonomer in dental restorative resins. google.com

Liquid Crystalline Polymers: this compound serves as a building block for more complex monomers used in the synthesis of liquid crystalline polymers. researchgate.netrsc.org By attaching mesogenic (liquid crystal-forming) units to the undecyl spacer, researchers can create polymers that exhibit liquid crystalline phases. researchgate.netrsc.org These materials are of interest for applications in displays, sensors, and actuators. researchgate.net

Drug Delivery: The amphiphilic nature that can be achieved by copolymerizing this compound with hydrophilic monomers makes it a candidate for drug delivery systems. nih.govmdpi.comsigmaaldrich.com The hydrophobic domains can encapsulate poorly water-soluble drugs, while the hydrophilic segments can ensure compatibility with aqueous environments. nih.govmdpi.com

The academic significance of this compound lies in its role as a versatile monomer that allows for the fine-tuning of polymer properties. Its study contributes to the fundamental understanding of structure-property relationships in polymers and opens avenues for the development of new materials with advanced functionalities.

Historical Developments in this compound Research

The study of methacrylate polymers dates back to the early 20th century, with the industrial development of poly(methyl methacrylate) (PMMA) in the 1930s marking a significant milestone. nih.gov Research into other alkyl methacrylates, including those with longer chains like this compound, followed as scientists sought to expand the range of properties achievable with acrylic polymers.

Early research primarily focused on the fundamental polymerization kinetics and the physical properties of various poly(alkyl methacrylates). This foundational work established the relationship between the length of the alkyl side chain and properties such as glass transition temperature and mechanical strength.

More recent research, from the late 20th century to the present, has delved into more specialized applications of this compound. A notable development has been its use as a spacer group in the synthesis of functional polymers. For example, researchers have attached photoresponsive or liquid-crystalline moieties to the undecyl chain to create "smart" materials that respond to external stimuli like light or temperature. ruixibiotech.comruixibiotech.com

The synthesis of 11-(4-cyanobiphenyl-4'-yloxy)this compound is a prime example of this trend, where the undecyl group acts as a flexible spacer between the polymerizable methacrylate group and the liquid crystalline cyanobiphenyl unit. researchgate.net This work has paved the way for the development of liquid crystalline elastomers and other advanced materials. researchgate.net

Furthermore, the exploration of this compound in block copolymers has gained traction. rsc.org Techniques like atom transfer radical polymerization (ATRP) have been employed to synthesize well-defined block copolymers containing poly(this compound) segments, leading to materials with ordered nanostructures and interesting dielectric properties. rsc.org The historical trajectory of this compound research showcases a shift from fundamental polymer science to the design and synthesis of complex, functional macromolecules for high-performance applications.

Table 1: Chemical Compounds Mentioned

| Compound Name |

|---|

| 11-(4-Cyanobiphenyl-4'-yloxy)this compound |

| 2-ethylhexyl acrylate (B77674) |

| bisphenol-A-diglycidyl methacrylate (Bis-GMA) |

| n-Decyl methacrylate |

| Ethylene glycol dimethacrylate |

| 2-hydroxyethyl methacrylate (HEMA) |

| Isothis compound |

| Methacrylic acid |

| Methyl methacrylate |

| Poly(11-[4-(4-butylphenylazo)phenoxy]-undecyl methacrylate) |

| Poly(dimethylsiloxane) |

| Poly(methyl methacrylate) (PMMA) |

| This compound |

| Urethane (B1682113) dimethacrylate (UDMA) |

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H28O2 | chemspider.comscbt.com |

| Molecular Weight | 240.38 g/mol | scbt.com |

| Alternate Formula | C15H28O2 | scbt.com |

| CAS Number | 16493-35-9 | specialchem.comchemspider.comscbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHYNPADOCLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066066 | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16493-35-9 | |

| Record name | Undecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Undecyl Methacrylate

Monomer Synthesis Routes for Undecyl Methacrylate (B99206)

The primary methods for synthesizing undecyl methacrylate monomer involve the formation of an ester bond between a methacrylic acid source and undecyl alcohol.

Esterification is the fundamental reaction for producing this compound. This can be achieved through two principal routes: direct esterification and transesterification.

Direct Esterification: This laboratory-scale method typically involves the reaction of methacryloyl chloride with an alcohol, such as 11-bromo-1-undecanol, in the presence of a base like triethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures between 0°C and 25°C. An inert atmosphere (nitrogen or argon) is crucial to prevent the unwanted radical polymerization of the methacrylate group during synthesis. Another direct method is the reaction of methacrylic acid with the corresponding alcohol. ontosight.ai

Transesterification: This is a common industrial method for synthesizing long-chain alkyl methacrylates. researchgate.net It involves reacting an ester, typically methyl methacrylate (MMA), with a long-chain alcohol like undecyl alcohol. google.com This process is catalyzed by various compounds, including titanium-based catalysts such as tetrabutyl titanate or catalyst systems combining lithium and calcium compounds. google.com A key advantage of transesterification is that it avoids the use of corrosive reagents like methacryloyl chloride. The reaction is often driven to completion by removing the more volatile alcohol byproduct (e.g., methanol) from the reaction mixture, sometimes as an azeotrope with the starting ester at temperatures around 65-75°C. google.com To prevent polymerization during the synthesis, a radical scavenger is recommended. google.com

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Reactants | Methacryloyl chloride and undecyl alcohol (or its derivatives). | Methyl methacrylate and undecyl alcohol. google.com |

| Catalyst/Base | Triethylamine. | Titanium-based catalysts (e.g., tetrabutyl titanate); Lithium/Calcium compounds. google.com |

| Typical Solvents | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). | Generally not required, but inert hydrocarbons (e.g., toluene) can be used. google.com |

| Temperature | 0–25°C. | 65–125°C. google.comepo.org |

| Key Advantages | High yields (up to 91%) on a lab scale. | Efficient for industrial scale-up; avoids corrosive reagents. |

| Atmosphere | Inert (Nitrogen or Argon). | Inert atmosphere with radical inhibitors. google.com |

Research into synthetic methodologies continues to evolve, seeking more efficient and environmentally benign processes.

Microwave-assisted organic synthesis has emerged as a powerful technique for promoting a variety of chemical reactions, including the esterification of alcohols to form methacrylates. nih.govrsc.org This method offers significant advantages over conventional heating, such as a dramatic reduction in reaction time, higher product yields, and often simpler processing and purification. nih.govuwc.ac.zaaliyuncs.com

For the synthesis of methacrylate derivatives, microwave irradiation can accelerate the reaction, with primary alcohols achieving full conversion to their corresponding methacrylates in as little as 5 to 150 minutes, a significant improvement over conventional methods that can take several hours. rsc.org The process typically involves mixing the alcohol with a methacrylate source (like methacrylic anhydride (B1165640) or methacryloyl chloride) and a catalyst in a suitable solvent within a vessel in a multimode microwave reactor. nih.govgoogle.com The ability of microwave heating to directly and rapidly heat the reactants leads to these enhanced reaction rates and efficiencies. aliyuncs.com Studies on various methacrylate esters have shown that this technique can produce purer compounds with higher molecular weights compared to conventional methods. nih.gov While specific studies on this compound are not prevalent, the principles established for other primary alcohols are directly applicable to the synthesis of this compound and its derivatives. rsc.orgnih.gov

Novel Synthetic Approaches for this compound Derivatives

Polymerization Mechanisms of this compound

The conversion of this compound monomer into a polymer is most commonly achieved through free radical polymerization.

Free radical polymerization is a chain-growth process and the most widely used technique for producing polymers from methacrylate monomers. chemrestech.comacs.org The fundamental mechanism consists of three main stages: initiation, propagation, and termination. acs.org The process relies on the reactivity of the carbon-carbon double bond within the methacrylate group, which participates in the chain growth.

Initiation is the first step, where a reactive species, a free radical, is generated. This is typically accomplished using a thermal initiator or a photoinitiator. rsc.org

Initiators and Radical Formation: Common thermal initiators include azo compounds, such as α,α′-azoisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). chemrestech.comdoi.orggoogle.com When heated, these molecules decompose, breaking into one or more free radicals. rsc.org For instance, AIBN decomposes under heat to produce two cyano-2-propyl radicals and a molecule of nitrogen gas. chemrestech.comdoi.org This decomposition is the rate-determining step of initiation. The generated primary radicals then attack the double bond of a monomer molecule, forming a new, larger radical and officially initiating the polymer chain. acs.org

| Initiator Type | Example Compound | Decomposition Trigger | Mechanism |

|---|---|---|---|

| Azo Compound | Azobisisobutyronitrile (AIBN) | Heat | Homolytic cleavage to form two carbon-centered radicals and N₂ gas. chemrestech.comdoi.org |

| Peroxide | Benzoyl Peroxide (BPO) | Heat | Cleavage of the weak oxygen-oxygen bond to form two benzoyloxy radicals. google.comresearchgate.net |

| Redox System | Potassium Peroxydisulfate (PDS) / Iron(II) | Redox Reaction | Single electron transfer reaction generates a single radical species, enhancing initiator efficiency. rsc.org |

Propagation and Chain Growth Dynamics

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), offers enhanced control over polymer molecular weight, architecture, and dispersity compared to conventional free-radical methods. cmu.edunih.gov This is achieved by minimizing irreversible termination reactions. cmu.edu Key CRP techniques applicable to this compound include RAFT polymerization and ATRP.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including methacrylates. mdpi.com It introduces a chain transfer agent (RAFT agent), typically a dithio compound, into a conventional free-radical polymerization system. wikipedia.org The process relies on a reversible chain transfer mechanism where a propagating radical adds to the RAFT agent, forming a dormant intermediate that can fragment to release a new radical, allowing for the controlled growth of polymer chains. fujifilm.com

The choice of RAFT agent is critical and depends on the monomer being polymerized. For methacrylates, trithiocarbonates and dithioesters are effective RAFT agents. mdpi.com For instance, the RAFT dispersion polymerization of 11-(4-(4-butylphenylazo)phenoxy)this compound in ethanol (B145695) has been successfully conducted using a poly(methacrylic acid) macro-CTA as a stabilizer. rsc.org This technique has also been used in enzyme-initiated RAFT dispersion polymerization to create various nano-objects with high monomer conversion and low dispersities (Đ < 1.20). rsc.org

A sulfur-free RAFT emulsion polymerization method has been developed for methacrylic block copolymers, where a vinyl-terminated poly(methyl methacrylate) oligomer acts as the chain transfer agent. nih.gov This approach has been used to synthesize block copolymers of monomers like benzyl (B1604629) methacrylate and 2-ethyl hexyl methacrylate with high conversions. nih.gov

Table 1: Examples of RAFT Polymerization of Methacrylates

| Monomer | Polymerization Type | RAFT Agent/Initiator | Key Findings | Reference |

|---|---|---|---|---|

| 11-(4-(4-butylphenylazo)phenoxy)this compound | Dispersion Polymerization | PMAA macro-CTA | Hierarchical self-assembly into various morphologies. | rsc.org |

| 2-hydroxypropyl methacrylate (HPMA) | Enzyme-initiated Dispersion Polymerization | ACAC/H₂O₂/HRP | High monomer conversion (>99%) within 20 min; low dispersities (Đ < 1.20). | rsc.org |

| Methyl Methacrylate (MMA) | Sulfur-free Emulsion Polymerization | Vinyl-terminated PMMA oligomer/Potassium persulfate | High conversions (>99%) for block copolymers. | nih.gov |

ATRP is a widely used CRP technique based on a reversible redox process catalyzed by a transition-metal complex, most commonly copper-based. acs.orgmdpi.com The process involves the reversible activation and deactivation of a dormant species by the catalyst, which maintains a low concentration of active radicals, thereby minimizing termination reactions. acs.org ATRP can be used to polymerize a variety of monomers, including methacrylates, to produce well-defined polymers. mdpi.comresearchgate.net

For instance, 11-(4'-cyanophenyl-4''-phenoxy)undecyl acrylate (B77674), a highly functionalized monomer, has been successfully polymerized via ATRP to create 3-arm star polymers. researchgate.net The ATRP of methyl methacrylate has been investigated using various catalyst systems, including homogeneous CuBr/N-(2-aminoethyl)-3-aminopropyltrimethoxysilane and heterogeneous catalysts, demonstrating high monomer conversions and good control over molecular weight. researchgate.net Iron-based catalysts have also been explored for the ATRP of methacrylates as a less toxic and more environmentally friendly alternative to copper. mdpi.com Techniques like initiators for continuous activator regeneration (ICAR) ATRP, which can use iron catalysts, allow for polymerization with very low catalyst concentrations. mdpi.com

Table 2: Examples of ATRP of Methacrylates

| Monomer | Catalyst System | Key Findings | Reference |

|---|---|---|---|

| 11-(4'-cyanophenyl-4''-phenoxy)undecyl acrylate | Not specified | Synthesis of 3-arm star polymers. | researchgate.net |

| Methyl Methacrylate (MMA) | CuBr/N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (homogeneous) | High monomer conversion (98% after 35 min) and good molecular weight control. | researchgate.net |

| But-3-en-1-yl methacrylate | CuBr/Bipyridine | Well-controlled polymerization with polydispersity of 1.1-1.3. | chemrestech.com |

| Methyl Methacrylate (MMA) | FeBr₃/DPPP (ICAR ATRP) | Controlled polymerization with low catalyst concentration. | mdpi.com |

Anionic polymerization is another form of living polymerization that can produce polymers with well-defined structures and narrow molecular weight distributions. kpi.ua However, the anionic polymerization of polar monomers like alkyl methacrylates is challenging due to potential side reactions where the carbanion initiator attacks the ester group of the monomer. kpi.uacmu.edu These reactions are often carried out at low temperatures, such as -78°C, to enhance the stability of the carbanion. kpi.uauliege.be

For alkyl methacrylates, initiators like 1,1-diphenylhexyllithium in THF at 195 K have been used, with tert-butyl methacrylate yielding polymers with high molecular weight and narrow molecular weight distribution (Mw/Mn = 1.07). kpi.ua The use of a simple alkyl lithium initiator like sec-butyl lithium (sBuLi) complexed with lithium chloride (LiCl) has also been shown to be effective for the living anionic polymerization of tert-butyl methacrylate. uliege.be While the direct homopolymerization of other methacrylates like methyl methacrylate (MMA) with this system was ill-controlled, it was successful in synthesizing block copolymers such as PtBuMA-b-PMMA. uliege.be Metal-free anionic polymerization systems using large organic cations have also been explored for methyl methacrylate. cas.cn

Atom Transfer Radical Polymerization (ATRP)

Emulsion and Dispersion Polymerization Techniques for this compound

Emulsion and dispersion polymerization are heterogeneous techniques used to produce polymer particles.

Emulsion polymerization involves polymerizing a water-insoluble monomer that is emulsified in an aqueous phase with a surfactant. acs.org The polymerization is typically initiated by a water-soluble initiator. acs.org This technique is widely used for producing polymer latexes. acs.orgnih.gov The use of persulfates as initiators is common as they are effective and result in charged end-groups that contribute to particle stability. acs.org While direct homopolymerization of very hydrophobic monomers like lauryl methacrylate in emulsion polymerization can be challenging and may lead to colloidal instability, copolymerization with less hydrophobic monomers like methyl methacrylate can improve stability. ehu.es this compound, being a hydrophobic monomer, can be incorporated into emulsion polymerization systems, often as a comonomer to impart specific properties like water resistance and flexibility to the resulting polymer. univarsolutions.com

Dispersion polymerization is a method for producing micron-sized, monodisperse polymer particles. researchgate.netresearchgate.net The polymerization is carried out in a medium that is a good solvent for the monomer and initiator but a poor solvent for the resulting polymer. researchgate.net As the polymer forms, it precipitates and is stabilized by a steric stabilizer to form particles. researchgate.net RAFT dispersion polymerization of methyl methacrylate in non-polar media like mineral oil, using a poly(lauryl methacrylate) (PLMA) stabilizer, has been shown to produce diblock copolymers with narrow molecular weight distributions (Mw/Mn ≤ 1.39). acs.org The characteristics of the final particles, such as size, can be controlled by adjusting parameters like the stabilizer's chain length and concentration. researchgate.net

Bulk Polymerization Studies of this compound

Bulk polymerization is a method of polymer synthesis where the monomer, in this case, this compound, is polymerized without the use of a solvent. This technique is often initiated by a small quantity of a radical initiator.

Studies on the bulk free-radical polymerization of long-chain methacrylates, such as dodecyl methacrylate (a close structural analog to this compound), have revealed specific kinetic behaviors. The polymerization of n-dodecyl methacrylate, initiated by 2,2′-azobis(isobutyronitrile) (AIBN), has been observed to proceed with a minimal gel effect (also known as the Trommsdorff effect) in the temperature range of 60 to 90°C. researchgate.net This is a notable deviation from the polymerization of smaller methacrylates like methyl methacrylate, which typically exhibit a strong autoacceleration in rate. list-technology.comosti.gov

The suppression of the gel effect in the bulk polymerization of long-chain alkyl methacrylates is likely due to the chain transfer reaction of the propagating radical to the long alkyl group of the ester. researchgate.net This transfer reaction leads to the formation of a crosslinked polymer network, even at high conversions. researchgate.net The point at which this insoluble polymer fraction begins to form is dependent on the polymerization temperature and the concentration of the initiator, with lower temperatures and lower initiator concentrations favoring earlier gelation. researchgate.net The resulting crosslinked structure is characterized as a very loose network. researchgate.net

In related research on the free radical bulk photopolymerization process (FRBP), the influence of various methacrylate monomers on the reaction kinetics has been investigated. mdpi.com While specific data for this compound was not the focus, the study noted that for methacrylic monomers like methyl, ethyl, and butyl methacrylate, those with shorter aliphatic chains tend to decrease the rate of photopolymerization. mdpi.com

Table 1: Research Findings on Bulk Polymerization of Related Methacrylates

| Monomer | Initiator | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| n-Dodecyl Methacrylate | 2,2′-azobis(isobutyronitrile) (AIBN) | 60 - 90 | Proceeds with a low gel effect; forms a crosslinked polymer due to chain transfer to the alkyl group. | researchgate.net |

| Methyl Methacrylate (MMA) | Benzoyl Peroxide (BPO)/Amine | Room Temp. | Exhibits a strong Trommsdorff effect; can lead to polymerization-induced phase separation. | osti.gov |

Grafting-Through Polymerization of this compound Macromonomers

The "grafting-through" or macromonomer method is a versatile strategy for synthesizing graft copolymers with well-defined structures. cmu.edunih.gov This technique involves the copolymerization of a conventional low-molecular-weight monomer with a macromonomer—a polymer chain that has a polymerizable functional group at one of its ends. cmu.eduresearchgate.net

A notable example involves the synthesis and polymerization of a nonionic surfactant macromonomer, ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate. tandfonline.com This macromonomer is synthesized in a multi-step process, typically starting from 11-bromoundecanol, which is reacted with poly(ethylene glycol) methyl ether, followed by esterification with methacryloyl chloride to introduce the polymerizable methacrylate group. tandfonline.com

These this compound-containing macromonomers can then be polymerized or copolymerized via various mechanisms. For instance, they can be copolymerized with monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) in microemulsions to create nanostructured polymeric materials. acs.org The polymerization of these systems can be initiated rapidly, often using a redox initiator at moderate temperatures. acs.org

The "grafting-through" approach allows for the creation of graft copolymers where the backbone is formed by the polymerization of the methacrylate groups of the macromonomers and any comonomers. cmu.edu This results in a polymer structure with long, pre-defined side chains (in this case, containing the poly(ethylene oxide) and undecyl segments) grafted onto the main polymer backbone. cmu.edunih.gov The properties of the resulting graft copolymer, such as its solubility and thermal characteristics, are influenced by the composition and length of both the backbone and the grafted side chains. warwick.ac.uk

Ring-opening metathesis polymerization (ROMP) is another powerful technique used for the "grafting-through" of macromonomers, particularly those functionalized with strained cyclic olefins like norbornene. tdl.orgnih.gov While direct ROMP of a methacrylate group is not typical, a macromonomer containing an this compound unit could be functionalized with a norbornene moiety to make it suitable for ROMP. uh.edu This allows for the synthesis of densely grafted "bottlebrush" polymers with controlled molecular weights and architectures. tdl.orgnih.gov

Table 2: Examples of Grafting-Through Polymerization with this compound Macromonomers

| Macromonomer Structure | Comonomer(s) | Polymerization Method | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|---|

| ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate | None (Homopolymerization) | Solution Polymerization | Poly(ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate) | Polymerization was much faster in water than in benzene, suggesting a micellar polymerization mechanism. | tandfonline.com |

| ω-methoxy poly(ethylene oxide) undecyl-α-methacrylate | Styrene (B11656) | Emulsion Polymerization | Polystyrene-graft-poly(ethylene oxide) undecyl-α-methacrylate | The macromonomer acted as a polymerizable surfactant, leading to monodisperse latex particles. | acs.org |

Copolymerization Studies of Undecyl Methacrylate

Strategies for Copolymerization with Diverse Comonomers

The properties of undecyl methacrylate (B99206) copolymers can be finely tuned by selecting appropriate comonomers. These can range from hydrophobic to hydrophilic and even bio-based monomers, each imparting unique characteristics to the final polymer.

Copolymerization with Hydrophobic Methacrylates

Copolymerizing undecyl methacrylate with other hydrophobic methacrylates, such as alkyl methacrylates, is a common strategy to modify the physical properties of the resulting polymer. For instance, copolymerization with monomers like n-hexyl methacrylate (HMA) allows for the creation of a spectrum of materials with intermediate glass transition temperatures (Tg) by varying the comonomer ratio. rsc.org This approach is particularly useful for applications requiring specific thermal properties. rsc.org The long alkyl chain of UMA contributes to improved solubility in nonpolar solvents.

Studies have explored the copolymerization of UMA with other long-chain alkyl methacrylates like dodecyl and octadecyl acrylate (B77674). researchgate.net The reactivity of these monomers is influenced by steric effects, with the bulkier side chains of methacrylates generally leading to slower polymerization rates compared to their acrylate counterparts. researchgate.net

Copolymerization with Hydrophilic Monomers

To introduce hydrophilicity and other functionalities, this compound can be copolymerized with hydrophilic monomers. A notable example is the copolymerization with N-vinylcaprolactam (NVCL) to create graft copolymers. researchgate.net In one study, an amphiphilic macromonomer of methoxy (B1213986) poly(ethylene oxide) (PEO) this compound was copolymerized with NVCL to synthesize thermo-responsive graft copolymers. researchgate.net

The copolymerization of UMA with hydrophilic monomers like 2-(dimethylamino)ethyl methacrylate (DMAEMA) can produce amphiphilic copolymers. researchgate.net These copolymers can self-assemble into well-defined nanoparticles in aqueous solutions. The balance between the hydrophobic UMA and the hydrophilic comonomer is crucial in determining the final properties and applications, which can range from drug delivery to coatings. researchgate.netacs.org

Integration of Bio-based Monomers in this compound Copolymers

With a growing emphasis on sustainability, the integration of bio-based monomers into UMA copolymers is an area of increasing interest. Bio-based monomers, derived from renewable resources, offer a more environmentally friendly alternative to traditional petroleum-based monomers. researchgate.netdiva-portal.org

For example, undecyl undecenoate, a derivative of castor oil, can be used in acyclic diene metathesis (ADMET) polymerization to create long-chain aliphatic polyesters. acs.org These can then be further modified or copolymerized. The copolymerization of UMA with bio-based monomers like those derived from itaconic acid or levulinic acid can yield polymers with properties comparable or even superior to their fossil-based counterparts. diva-portal.org The incorporation of monomers like isosorbide (B1672297) methacrylate can lead to high-performance polymers with high glass transition temperatures. mdpi.com

Kinetic and Mechanistic Investigations of this compound Copolymerization

Understanding the kinetics and mechanism of copolymerization is essential for controlling the structure and properties of the final polymer. The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and sequence distribution. fiveable.me

The kinetics of methacrylate polymerization are generally slower than that of acrylates due to the steric hindrance of the alpha-methyl group and the greater stability of the resulting tertiary radical. researchgate.net In copolymerization, the relative reactivities of the monomers (r1 and r2) dictate how they are incorporated into the polymer chain. fiveable.me

For instance, in the copolymerization of N-isopropylacrylamide (NIPA) and glycidyl (B131873) methacrylate (GMA), the reactivity ratios indicated that GMA is more reactive and is consumed faster. researchgate.net This leads to a compositional drift as the reaction progresses. To achieve a more homogeneous copolymer, the more reactive monomer can be added slowly and continuously to the reaction mixture. researchgate.net

The mechanism of copolymerization can be influenced by factors such as the solvent, temperature, and initiator system. rsc.orgd-nb.info For example, the use of a benzoyl peroxide/amine initiator system is common in the free-radical polymerization of dimethacrylate monomers. researchgate.net The chemical structure of both the amine and the monomer significantly affects the kinetic parameters of the polymerization. researchgate.net

Structural Effects on Copolymerization Reactivity of this compound

The chemical structure of the monomers involved in copolymerization has a significant impact on their reactivity. The long alkyl chain of this compound introduces steric hindrance, which can affect the rate of polymerization. researchgate.net The form of the methacrylate side chain has been found to influence the copolymerization reaction. researchgate.net

In copolymerizations involving different methacrylates, the length of the alkyl chain can influence the kinetic behavior. uni-goettingen.de For example, in the copolymerization of bis-GMA and TEGDMA, the more viscous and structurally complex bis-GMA was found to play a more controlling role in the kinetics than the more mobile TEGDMA. nist.gov

The presence of functional groups can also alter reactivity. For instance, the bromine atom in 11-bromothis compound serves as a reactive site for nucleophilic substitution, allowing for further functionalization of the polymer.

Influence of Copolymer Composition on Resultant Polymer Characteristics

The composition of the copolymer, which is a direct result of the monomer feed ratio and their reactivity ratios, is a primary determinant of the final polymer's properties. open.edu By adjusting the composition, a wide range of characteristics can be achieved.

Thermal Properties: The glass transition temperature (Tg) of a copolymer is strongly influenced by its composition. researchgate.net Generally, incorporating monomers with bulky side chains or rigid structures, such as aromatic methacrylates, increases the Tg of the resulting copolymer. researchgate.net Conversely, incorporating monomers with flexible side chains, like long-chain alkyl methacrylates, tends to lower the Tg.

Mechanical Properties: The mechanical properties, such as modulus, strength, and elasticity, are directly linked to the copolymer composition. fiveable.me For example, in polypropylene (B1209903) copolymer compositions, the ratio of a polypropylene-alpha-olefin copolymer phase to an elastomeric polypropylene-alpha-olefin random copolymer phase significantly affects the impact strength of the material. google.com

Surface Properties and Solubility: The hydrophobicity or hydrophilicity of a copolymer is determined by the nature and proportion of its constituent monomers. Copolymerizing this compound with fluoroalkyl methacrylates can produce coatings with very low surface free energy, leading to superhydrophobic properties. mdpi.com The solubility of the copolymer is also dictated by its composition; for example, the inclusion of hydrophilic monomers can enhance solubility in polar solvents. fiveable.me

The following interactive table summarizes the influence of different comonomers on the properties of this compound copolymers.

Advanced Materials Development and Engineering Utilizing Undecyl Methacrylate

Biomedical Engineering Applications of Undecyl Methacrylate-Based Polymers

The adaptability of undecyl methacrylate (B99206) makes it a valuable component in the design of sophisticated biomedical materials. Its incorporation into polymer networks can modulate properties such as hydrophobicity, mechanical strength, and biocompatibility, which are critical for the performance of medical devices and tissue engineering constructs.

Hydrogel Formulations for Biomedical Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, mimicking the soft tissues of the body. nih.gov Their physical properties can be finely tuned, making them ideal for various biomedical applications. nih.gov The inclusion of this compound in hydrogel formulations allows for the introduction of hydrophobic domains, which can influence swelling behavior, mechanical integrity, and interactions with biological molecules.

Hydrogels are widely utilized as platforms for the controlled release of therapeutic agents. nih.gov They can protect labile drugs from degradation and provide spatial and temporal control over their release. nih.gov The incorporation of this compound into hydrogel matrices can modify the release kinetics of encapsulated drugs. The hydrophobic nature of the undecyl group can create domains that interact with hydrophobic drug molecules, leading to a more sustained release profile.

For instance, in pH-responsive hydrogels, such as those based on poly(methacrylic acid) (PMAAc), the inclusion of hydrophobic co-monomers like n-butyl methacrylate (nBMA) has been explored to modulate the drug release profile. nih.gov These systems are designed to protect drugs in the acidic environment of the stomach and release them in the more alkaline conditions of the small intestine. nih.gov The presence of hydrophobic regions within the hydrogel can enhance the encapsulation of hydrophobic drugs and influence their release kinetics. nih.gov Similarly, the long alkyl chain of this compound can be expected to create a more pronounced hydrophobic environment, potentially leading to even greater control over the release of certain drugs.

Research into thermo-responsive nanogels, for example, those composed of N-vinylcaprolactam and hydroxyethyl (B10761427) methacrylate, has demonstrated the potential for temperature-controlled drug release. tandfonline.com The incorporation of hydrophobic monomers can influence the lower critical solution temperature (LCST) of these polymers, which is the temperature at which they undergo a phase transition. This transition can be harnessed to trigger drug release. At temperatures below the LCST, the hydrogel is swollen and can release the drug, while above the LCST, the network collapses, reducing the release rate. tandfonline.com

Table 1: Research Findings on Methacrylate-Based Hydrogels for Drug Delivery

| Polymer System | Key Findings | Reference |

| Poly(methacrylic acid-g-ethylene glycol) | Demonstrated pH-dependent swelling and controlled release of calcitonin and insulin. | ijpsonline.com |

| Poly(N-vinylcaprolactam-co-hydroxyethyl methacrylate) Nanogels | Showed thermo-responsive behavior with potential for targeted anticancer drug delivery. tandfonline.com | tandfonline.com |

| Chitosan-graft-methacrylate (CS-g-MA) | Exhibited improved mucoadhesive properties and provided extended drug release over 72 hours. tci-thaijo.org | tci-thaijo.org |

Tissue engineering aims to regenerate or replace damaged tissues and organs. Scaffolds play a crucial role in this process by providing a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation. frontiersin.org The properties of the scaffold, such as porosity, mechanical strength, and biodegradability, are critical for successful tissue regeneration. researchgate.net

The incorporation of this compound into scaffolds can enhance their mechanical properties and control their degradation rate. The hydrophobic undecyl chains can increase the stiffness and toughness of the scaffold, making it more suitable for load-bearing applications like bone tissue engineering. researchgate.net Furthermore, the hydrophobicity can modulate the rate of hydrolytic degradation, allowing for a more controlled release of degradation byproducts and maintaining the structural integrity of the scaffold for the required duration of tissue formation.

For example, gelatin methacrylate (GelMA) hydrogels are widely used for tissue engineering due to their biocompatibility and cell-responsive nature. researchgate.net The properties of GelMA scaffolds can be tuned by altering the polymer concentration and degree of methacrylation. researchgate.net Introducing a hydrophobic monomer like this compound into a GelMA formulation could provide an additional level of control over the scaffold's mechanical properties and degradation profile, potentially enhancing its performance in specific applications such as cartilage or bone regeneration. researchgate.netaccscience.com

Table 2: Examples of Methacrylate-Based Scaffolds in Tissue Engineering

| Scaffold Material | Application | Key Findings | Reference |

| Gelatin Methacrylate (GelMA) | Bone Tissue Engineering | Polymer concentration influences osteogenic differentiation, with 5% GelMA promoting homogeneous extracellular matrix calcification. researchgate.net | researchgate.net |

| Poly(lactic acid)-methacrylate (PLA-MA) and Nanocrystalline Cellulose-methacrylate (NCC-MA) | General Tissue Engineering | Particles can be cross-linked to form 3D scaffolds with tunable properties. mdpi.com | mdpi.com |

| Dopamine methacrylate (DMA)/PEGDMA | Cartilage Tissue Engineering | Tri-component scaffolds with collagen hydrolysate enhanced human cartilage stem/progenitor cell viability and proliferation. accscience.com | accscience.com |

| Alginate-GelMA-Bacterial Nanocellulose | Peripheral Nerve Regeneration | 3D-bioprinted scaffold supported oriented growth of Schwann cells. bjmu.edu.cn | bjmu.edu.cn |

Biocompatibility is a fundamental requirement for any material intended for use in the human body. nih.gov It refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects. mdpi.com Methacrylate-based hydrogels have generally shown good biocompatibility. nih.gov

Studies on methacrylated gellan gum hydrogels, for instance, have demonstrated their stability and biocompatibility both in vitro and in vivo. nih.gov These hydrogels supported the viability of encapsulated cells and did not cause significant inflammatory reactions when implanted subcutaneously in rats. nih.gov Similarly, hydrogels based on methacrylated hyaluronic acid have been shown to be biocompatible in both cell culture and animal models. researchgate.net

The introduction of this compound into a hydrogel formulation would necessitate a thorough biocompatibility assessment. While the long alkyl chain is generally considered to be biocompatible, its presence could potentially influence protein adsorption and cell interactions at the material surface. Therefore, comprehensive studies, including cytotoxicity assays, cell adhesion and proliferation studies, and in vivo implantation studies, would be required to confirm the biocompatibility of any new this compound-containing hydrogel. nih.govmdpi.com

Table 3: Biocompatibility Assessment of Methacrylate-Based Materials

| Material | Assessment Method | Results | Reference |

| Methacrylated Gellan Gum Hydrogels | In vitro cell encapsulation (L929 and hIVD cells), in vivo subcutaneous implantation in rats. | Supported cell viability for up to 21 days; well-tolerated and non-toxic in vivo. nih.gov | nih.gov |

| Poly(methyl methacrylate)/Hydroxyapatite (PMMA/HA) Composites | In vitro pre-osteoblast (MC3T3-E1) attachment, proliferation, and differentiation. | Significantly enhanced biocompatibility compared to PMMA with barium sulfate. mdpi.com | mdpi.com |

| Methacrylated and Maleated Hyaluronic Acid Hydrogels | In vitro studies with HUVEC, HDF, and human keratinocytes; in vivo subcutaneous implantation in mice. | Good biocompatibility with no significant inflammatory response. researchgate.net | researchgate.net |

| Resin-Modified Glass-Ionomer Cements | In vitro cytotoxicity on MDPC-23 cells; in vivo subcutaneous implantation in rats. | Caused a moderate to intense inflammatory reaction at 7 days which decreased over time. nih.gov | nih.gov |

Development of this compound-Containing Scaffolds for Tissue Engineering

Applications in Dental Materials Science

In dental materials science, the durability and longevity of restorative materials are of utmost importance. nih.gov Resin-based composites are widely used for dental restorations due to their aesthetic appeal and ability to bond to tooth structure. wikipedia.org These composites typically consist of a polymer matrix, inorganic fillers, and a coupling agent. wikipedia.org

The polymer matrix of dental composites is commonly based on dimethacrylate monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA). wikipedia.org These monomers form a highly cross-linked network upon polymerization, providing the composite with its mechanical strength. nih.gov However, these resins can also exhibit polymerization shrinkage, which can lead to marginal gaps and secondary caries. nih.gov

The incorporation of this compound into dental resin formulations could offer several advantages. Its long, flexible alkyl chain could potentially reduce polymerization stress by allowing for more molecular rearrangement during polymerization. Furthermore, the hydrophobic nature of the undecyl group could decrease water sorption of the composite, which is known to degrade the mechanical properties of the material over time.

Research has shown that the composition of the monomer system significantly impacts the properties of the dental composite. researchgate.net The use of different monomers can affect the degree of conversion, mechanical properties, and water sorption. researchgate.net For example, the replacement of the more hydrophilic triethylene glycol dimethacrylate (TEGDMA) with more hydrophobic monomers has been investigated to improve the longevity of dental composites. thejcdp.com The introduction of a monomer like this compound would be a logical extension of this research, with the potential to further enhance the performance of dental restorative materials.

Table 4: Properties of Experimental Dental Composites

| Composite Formulation | Key Property Evaluated | Finding | Reference |

| Composites with Methacrylate-Functionalized Calcium Phosphate (MCP) | Flexural Strength | 3 wt.% MCP showed the highest flexural strength (106 MPa). mdpi.com | mdpi.com |

| Composites with Photodimerized Cinnamyl Methacrylate (PD-CMA) | Monomer-to-Polymer Conversion (MPC) | E20 (20 wt.% PD-CMA) exhibited the highest MPC% (85.05%). thejcdp.com | thejcdp.com |

Research on Polymerization Shrinkage and Stress in Dental Formulations

Polymerization shrinkage and the associated stress are significant challenges in the field of resin-based dental composites, as they can lead to marginal gap formation, microleakage, and ultimately, the failure of restorations. mdpi.comekb.egekb.eg The chemical composition of the resin matrix, particularly the type of monomers used, plays a crucial role in determining the extent of these issues. bibliotekanauki.plbiomaterials.pl

Research in dental materials has focused on the principle that higher molecular weight monomers can reduce volumetric shrinkage. google.com The polymerization process involves the conversion of monomer units into a polymer network, where shorter-chain, more mobile monomers typically result in greater volumetric contraction as van der Waals forces are replaced by shorter covalent bonds. Large monomers, by having fewer reactive groups per unit volume, can mitigate this effect. While specific studies focusing solely on this compound's direct impact on shrinkage are not extensively detailed in the provided context, its relatively large molecular weight and long alkyl chain suggest it could be a candidate for reducing polymerization shrinkage compared to smaller, commonly used diluent monomers like triethylene glycol dimethacrylate (TEGDMA). biomaterials.pl

The development of polymerization stress is a complex phenomenon related not only to volumetric shrinkage but also to the stiffness (elastic modulus) of the developing polymer network. nih.govnih.gov Research on various methacrylate-based composites has shown that stress continues to develop for hours after the initial light-curing process. nih.gov The formulation of the resin matrix by blending different monomers, such as Bis-GMA, UDMA, and Bis-EMA, is a common strategy to balance properties like viscosity, degree of conversion, and shrinkage stress. bibliotekanauki.pl For instance, studies have shown that increasing the concentration of the high molecular weight monomer Bis-GMA while decreasing Bis-EMA content can lead to reduced shrinkage. bibliotekanauki.pl The inclusion of monomers with long, flexible chains like this compound could theoretically provide a mechanism for stress relaxation within the polymerizing network, although this requires specific experimental validation.

Table 1: Factors Influencing Polymerization Shrinkage and Stress in Dental Resins

| Factor | Influence on Shrinkage/Stress | Research Findings | Citation |

|---|---|---|---|

| Monomer Molecular Weight | Higher molecular weight generally leads to lower volumetric shrinkage. | Large molecular weight monomers can effectively reduce polymerization volume shrinkage. | google.com |

| Resin Composition | The specific blend of monomers (e.g., Bis-GMA, TEGDMA, UDMA) dictates overall shrinkage and stress. | An optimal composition of 56wt% Bis-GMA with Bis-EMA and TEGDMA resulted in a shrinkage value of 4.73%. | bibliotekanauki.pl |

| Polymer Network Formation | The development of the elastic modulus during polymerization contributes significantly to stress. | Stress can continue to increase for up to 12 hours post-irradiation, with the elastic modulus also increasing over time. | nih.gov |

| Pre-polymerized Clusters | Incorporating pre-polymerized filler clusters can reduce the volume of polymerizing resin, thus lowering shrinkage. | Materials like Heliomolar, which contain pre-polymerized clusters, show improved shrinkage/contraction stress properties. | nih.gov |

Antimicrobial Strategies in this compound-Modified Dental Materials

The colonization of dental materials by oral pathogens, such as Candida albicans and Streptococcus mutans, is a primary cause of secondary caries and denture stomatitis. yehhsinchi.comnih.gov A promising strategy to combat this involves the chemical modification of the dental resin itself to impart antimicrobial activity. researchgate.netbjmu.edu.cn This is often achieved by copolymerizing monomers containing antimicrobial functional groups into the polymer matrix. nih.gov

Derivatives of this compound have been specifically developed for this purpose. One notable example is methacryloyloxy undecyl pyridinium (B92312) bromide (MUPB). researchgate.netscispace.com MUPB is a quaternary ammonium (B1175870) salt (QAS) that contains a polymerizable methacrylate group and a long undecyl chain, which enhances its ability to disrupt bacterial cell membranes. researchgate.netmdpi.com By incorporating MUPB into polymethyl methacrylate (PMMA) denture base resins, the resulting material gains antimicrobial properties without the risk of leaching that can occur with physically blended agents. scispace.commdpi.com This contact-killing mechanism is attributed to the interaction between the positively charged quaternary ammonium groups and the negatively charged microbial cell membranes, leading to electrical imbalance, increased osmotic pressure, and cell lysis. mdpi.com

Table 2: Antimicrobial Monomers Used in Dental Resins

| Antimicrobial Monomer | Abbreviation | Chemical Class | Mechanism | Citation |

|---|---|---|---|---|

| Methacryloyloxy undecyl pyridinium bromide | MUPB | Quaternary Ammonium Salt | Contact-killing via membrane disruption. | researchgate.netscispace.com |

| Methacryloyloxy dodecyl pyridinium bromide | MDPB | Quaternary Ammonium Salt | Contact-killing via membrane disruption. | researchgate.netscispace.com |

| Dimethylaminohexadecyl methacrylate | DMAHDM | Quaternary Ammonium Salt | Contact-killing via membrane piercing. | nih.govmdpi.com |

| 2-tert-butylaminoethyl methacrylate | TBAEMA | Tertiary Amine Methacrylate | Membrane incompetence and disintegration. | yehhsinchi.commdpi.com |

| 2-amino-N-undecyl-H-imidazole-5-butanamide | H10 | Reverse Amide 2-Aminoimidazole | Inhibition of S. mutans biofilm formation. | nih.gov |

Surface Science and Functionalization with this compound

Creation of Reactive Sites for Surface Modification

This compound derivatives are valuable tools for surface engineering, enabling the introduction of reactive functionalities onto various substrates. A key example is 11-bromothis compound. This compound features a polymerizable methacrylate group at one end of its 11-carbon chain and a bromine atom at the other. The terminal bromine atom serves as a highly effective reactive site, specifically as a leaving group in nucleophilic substitution reactions.

This reactivity allows for the covalent attachment of a wide range of molecules to a surface that has been coated with a polymer of 11-bromothis compound. For instance, surfaces can be first modified with these polymers, and then molecules containing nucleophiles (such as amines, thiols, or carboxylates) can be introduced to displace the bromide and form a stable covalent bond. This two-step process is fundamental in creating functional surfaces for applications like biosensors, advanced coatings, and drug delivery systems where precise control over surface chemistry is required. Furthermore, the methacrylate group allows the molecule to be incorporated into polymer chains or networks via free radical polymerization, providing a robust method for anchoring these reactive sites to a substrate.

Enhancing Surface Hydrophilicity through this compound Derivatives

While the long alkyl chain of this compound is inherently hydrophobic, its derivatives can be strategically used to control and even enhance the hydrophilicity of a surface. This is typically achieved by creating copolymers or surface assemblies where the undecyl group acts as an anchor or a hydrophobic block, while another component provides the hydrophilic character.

One approach involves creating diblock copolymer brushes on a surface. researchgate.net For example, a hydrophilic polymer like poly(2-hydroxyethyl methacrylate) (PHEMA) can be grafted from a surface that is first treated with an initiator containing an undecyl chain (e.g., an undecyl-trichloro-silane self-assembled monolayer). researchgate.net This creates a structure where the undecyl groups mediate the attachment to the substrate, and the hydrophilic PHEMA chains are exposed, rendering the surface water-attracting.

Another strategy is to copolymerize this compound with hydrophilic monomers. For instance, copolymers of methyl methacrylate (a hydrophobic monomer) and methacrylic acid (MAA, a hydrophilic monomer) demonstrate pH-responsive behavior, where the ionization of the carboxylic acid groups at higher pH increases hydrophilicity. tandfonline.com By analogy, a copolymer incorporating this compound would possess hydrophobic domains from the undecyl chains and hydrophilic domains from a comonomer like MAA or 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a potent protein-repelling agent. mdpi.comnih.gov The final surface property can be tuned by adjusting the ratio of the hydrophobic (this compound) to hydrophilic monomers in the copolymer. google.com This allows for the design of materials with tailored wettability, which is critical for applications ranging from biocompatible coatings that resist protein adsorption to microfluidic devices. mdpi.commdpi.com

Integration of Nanoparticles in this compound Surface Coatings

The integration of nanoparticles into polymer coatings is a powerful method for enhancing the mechanical, thermal, and functional properties of materials. researchgate.netnih.gov this compound-based polymers can serve as the matrix for such nanocomposites or as a surface modifier for the nanoparticles themselves to ensure their compatibility and uniform dispersion.

Achieving a stable dispersion of nanoparticles within a polymer matrix is a significant challenge due to their high surface energy, which often leads to agglomeration. mdpi.com To overcome this, the nanoparticle surfaces can be modified. One technique is to graft polymer chains from the nanoparticle surface using methods like surface-initiated atom transfer radical polymerization (ATRP). canada.ca A polymer brush of poly(this compound) could be grown on the surface of nanoparticles (e.g., silica (B1680970), titanium dioxide, or metal nanoparticles), effectively encapsulating them with a hydrophobic layer. canada.caacs.org This modification makes the nanoparticles readily dispersible in a hydrophobic polymer matrix, including one based on this compound or other methacrylates like PMMA.

The resulting nanocomposite coatings can exhibit improved properties. For example, incorporating nano-hydroxyapatite (n-HA) into a PMMA matrix, a polymer structurally related to poly(this compound), can enhance mechanical strength and bioactivity for bone tissue engineering applications. mdpi.com Similarly, the addition of nanodiamonds to PMMA has been shown to improve flexural strength and surface roughness at low concentrations. researchgate.net The this compound polymer matrix acts to bind the nanoparticles, transferring load and creating a cohesive final material with the combined properties of the polymer and the integrated nanoparticles.

Development of Other Specialty Polymeric Materials with this compound

Tailored Polymer Properties through this compound Incorporation

The incorporation of this compound as a monomer or comonomer allows for the precise tailoring of polymer properties, primarily by leveraging the characteristics of its long, flexible, and hydrophobic C11 alkyl side chain. The selection of monomers is a fundamental strategy for controlling the final functionality and physical characteristics of a polymer. google.com

The most direct impact of the undecyl group is a significant increase in the polymer's hydrophobicity. This was demonstrated in studies of film fabrication, where poly(this compound) behaved as a hydrophobic polymer. nih.gov This property is crucial for applications in non-polar environments or where water repellency is desired.

Furthermore, the long, non-polar side chain influences the polymer's thermal and mechanical properties. Compared to methacrylates with shorter side chains like poly(methyl methacrylate) (PMMA), the flexible undecyl chain acts as an internal plasticizer. This disrupts the packing of polymer chains, leading to a lower glass transition temperature (Tg) and increased segmental mobility. This results in a softer, more flexible material at room temperature. The bulky side group can also enhance the dimensional stability of copolymers in some contexts. google.com By copolymerizing this compound with other monomers, a wide range of properties can be achieved, balancing hardness, flexibility, and hydrophobicity for specific applications.

Table 3: Comparison of Predicted Properties: Poly(methyl methacrylate) vs. Poly(this compound)

| Property | Poly(methyl methacrylate) (PMMA) | Poly(this compound) (PUMA) | Rationale |

|---|---|---|---|

| Side Chain | Short, rigid (-CH₃) | Long, flexible (-(CH₂)₁₀CH₃) | Direct structural difference. |

| Hydrophobicity | Moderately hydrophobic | Highly hydrophobic | The long alkyl chain repels water. nih.gov |

| Glass Transition Temp. (Tg) | High (~105 °C) | Low | The flexible side chain increases free volume and segmental mobility. |

| Room Temp. State | Hard, rigid solid | Soft, flexible solid/viscous liquid | A low Tg results in a softer material at ambient temperatures. |

| Solubility | Soluble in a range of polar and non-polar solvents | Preferentially soluble in non-polar solvents | "Like dissolves like" principle. |

This compound in Polymer Beads for Specialized Procedures

Polymer beads, typically produced by suspension polymerization, can be designed for highly specialized procedures beyond standard chromatography. nih.govuhasselt.be The properties of these beads—including particle size, porosity, and surface chemistry—are precisely controlled to meet the demands of specific applications.

One such specialized procedure is molecular imprinting. In this technique, polymer beads are synthesized in the presence of a "template" molecule. nih.gov The functional monomers arrange themselves around the template, and after polymerization and subsequent removal of the template, the polymer bead is left with cavities that are sterically and chemically complementary to the template molecule. nih.gov These molecularly imprinted polymers (MIPs) can be used for highly selective chemical separations. The incorporation of this compound into such beads would impart a strong hydrophobic character, making them ideal for imprinting and selectively binding non-polar template molecules from aqueous or polar solutions.

The hydrophobic nature of poly(this compound) beads also makes them suitable as additives. For example, they can be used as matting agents in coatings or plastics, where they migrate to the surface to reduce gloss. They could also function as carriers for the controlled release of hydrophobic substances or as a stationary phase for specialized hydrophobic interaction chromatography (HIC), which separates proteins and other biomolecules under less denaturing conditions than reverse-phase chromatography.

This compound-Based Systems for Triplet-Triplet Annihilation Upconversion

Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts two low-energy photons into a single higher-energy photon, with potential applications in solar energy harvesting, bioimaging, and photocatalysis. The process relies on a sensitizer (B1316253) molecule that absorbs the low-energy light and transfers its triplet energy to an emitter (or annihilator) molecule. Two of these energized emitter molecules can then collide and pool their energy, resulting in the emission of one higher-energy photon.

For practical applications, these chromophores must be embedded in a solid host material, often a polymer. A critical finding in recent research is that the efficiency of TTA-UC is strongly dependent on the properties of this polymer host, particularly its glass transition temperature (Tg). In a series of methacrylate copolymers, it was demonstrated that a lower Tg, which corresponds to a more flexible and mobile polymer matrix, leads to a higher upconversion quantum yield. This is because the TTA-UC mechanism relies on the diffusion and collision of the sensitizer and emitter molecules, which is more facile in a rubbery matrix (below Tg) than in a rigid, glassy one (above Tg).

This compound is an ideal candidate for creating host systems for TTA-UC. A homopolymer of this compound would possess a very low Tg due to its long, flexible alkyl side chain. This would provide a highly mobile environment, promoting the diffusion-based collisions necessary for efficient TTA-UC, potentially leading to high upconversion quantum yields even in a solid-state system. By copolymerizing this compound with a high-Tg monomer, the matrix mobility and thus the upconversion efficiency could be precisely tuned.

Table 4: Influence of Host Polymer Glass Transition Temperature (Tg) on TTA-UC Efficiency

| Host Copolymer (HMA:TFEMA ratio) | Glass Transition Temp. (Tg) | Upconversion Quantum Yield (Φuc) | Threshold Intensity (Ith) | Citation |

|---|---|---|---|---|

| PHMA₃₃TFEMA₆₇ | 20.1 °C | Low | ~200 mW cm⁻² | |

| PHMA₅₀TFEMA₅₀ | 9.9 °C | Intermediate | - | |

| PHMA₉₀TFEMA₁₀ | -9.4 °C | 1.6 ± 0.2% (Maximum) | 1250 mW cm⁻² |

Data based on a model system using Palladium(II) octaethylporphyrin (PdOEP) as the sensitizer and diphenylanthracene (DPA) as the emitter in copolymers of n-hexyl methacrylate (HMA) and 2,2,2-trifluoroethyl methacrylate (TFEMA).

Characterization and Analytical Methodologies in Undecyl Methacrylate Research

Spectroscopic Analysis of Undecyl Methacrylate (B99206) and Its Polymers

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of polymer characterization. libretexts.org Techniques such as Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Electron Paramagnetic Resonance (EPR) spectroscopy are routinely employed to investigate undecyl methacrylate and its polymers at a molecular level. specificpolymers.comrsc.orgresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Reaction Monitoring

FT-IR spectroscopy is a non-destructive technique that provides a molecular "fingerprint" by measuring the absorption of infrared light by a sample's chemical bonds. nih.govthermofisher.com In the context of this compound research, FT-IR is invaluable for both confirming the structure of the monomer and its polymers and for monitoring the polymerization process. nbu.ac.intorontomu.ca

The FT-IR spectrum of poly(this compound) displays several characteristic absorption bands that confirm its structure. nbu.ac.in The disappearance of peaks associated with the carbon-carbon double bond (C=C) of the methacrylate monomer is a clear indicator of successful polymerization. nbu.ac.in Key vibrational bands for poly(this compound) are detailed in the table below. nbu.ac.in

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Ester Carbonyl (C=O) Stretching | 1732.6 | A strong absorption characteristic of the ester group. |

| Paraffinic C-H Stretching | 2879.3 and 2951.1 | Indicates the presence of the long alkyl (undecyl) chain. |

| C–H Bending (CH₂ and CH₃) | 1464.7 and 722.2 | Relates to the methylene (B1212753) and methyl groups in the polymer structure. |

| Ester C–O–C Stretching | 1164.6 | Confirms the presence of the ester linkage. |

| Data sourced from a study on this compound-based polymers. nbu.ac.in |

By tracking the intensity of the methacrylate C=C bond absorption peak (typically around 1640 cm⁻¹) over time, researchers can determine the degree of polymerization. nih.gov This real-time monitoring capability makes FT-IR a powerful tool for studying reaction kinetics. libretexts.orgnih.gov

Raman Spectroscopy for Compositional and Conversion Analysis

Raman spectroscopy is another vibrational spectroscopy technique that serves as a powerful complement to FT-IR. nih.gov It is particularly effective for detecting changes in chemical bonds during polymerization and is well-suited for analyzing samples in aqueous solutions due to water's weak Raman scattering. nih.govnist.gov

In the study of this compound polymerization, Raman spectroscopy is used to quantify the conversion of monomer to polymer. nist.govarc-cbbc.nl This is achieved by monitoring the decrease in the intensity of the C=C stretching vibration, often observed around 1640 cm⁻¹, as the monomer is consumed. nist.govmdpi.com The technique can also be used for compositional analysis in copolymer systems. nist.gov For instance, in studies of methacrylate-based droplets, Raman spectroscopy has been successfully used as an on-chip analytical tool to measure monomer composition and the degree of conversion after photopolymerization. nist.gov

Simultaneous in-situ EPR and Raman spectroscopy have been employed to monitor the curing of methacrylate resins. arc-cbbc.nlrsc.org This combined approach allows for the correlation of radical species formation (observed by EPR) with the extent of alkene conversion (measured by Raman), providing a more complete picture of the polymerization process. arc-cbbc.nlrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about molecular structure, dynamics, and composition. solubilityofthings.comsigmaaldrich.com It operates by exploiting the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). solubilityofthings.com

For this compound and its polymers, both ¹H and ¹³C NMR are used for structural confirmation. nbu.ac.inmdpi.com

¹H NMR: In the spectrum of poly(this compound), a broad peak around 4.01 ppm corresponds to the protons of the –COOCH₂– group, confirming the ester linkage. nbu.ac.in Peaks around 0.86 ppm are assigned to the methyl protons of both the undecyl and methacrylate parts of the chain, while signals in the 1.1–1.6 ppm range are attributed to the numerous methylene protons of the long alkyl chain. nbu.ac.in

¹³C NMR: The ¹³C NMR spectrum provides further structural verification. For poly(this compound), signals for the methyl and methylene carbons of the alkyl chain appear between 14.2 and 41.4 ppm. nbu.ac.in The ester carbonyl carbon (C=O) resonates at a characteristic downfield shift of around 177.6 ppm, while the –OCH₂– carbon of the ester group appears between 58.3 and 65.1 ppm. nbu.ac.in

Beyond structural analysis, the quantitative nature of NMR allows it to be used for kinetic studies, monitoring the disappearance of monomer signals over time to track the reaction's progress. indianastate.edumdpi.com

| Nucleus | Chemical Shift (ppm) | Assignment in Poly(this compound) |

| ¹H | ~4.01 | –COOCH₂– protons |

| ¹H | ~1.1–1.6 | Methylene (–CH₂–) protons of the undecyl chain |

| ¹H | ~0.86 | Methyl (–CH₃) protons |

| ¹³C | ~177.6 | Carbonyl (C=O) carbon |

| ¹³C | ~58.3–65.1 | –OCH₂– carbon |

| ¹³C | ~14.2–41.4 | Methyl and methylene carbons of the undecyl chain |

| Data sourced from a study on this compound-based polymers. nbu.ac.in |

Electron Paramagnetic Resonance (EPR) Studies of Free Radicals in this compound Polymerization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that is uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. scielo.org This makes it an indispensable tool for studying the mechanisms of free-radical polymerization, the primary method for synthesizing poly(this compound). rsc.orgacs.org

EPR studies provide insight into the structure of the propagating radicals and other radical species present during the polymerization of methacrylates. acs.orgresearchgate.net The EPR spectra of polymethacrylates are generally interpreted in terms of the propagating polymer radical, where the rate of propagation is slowed by the high viscosity of the polymer matrix. acs.org The technique allows researchers to investigate the kinetics of radical formation and decay, offering a window into the initiation, propagation, and termination steps of the polymerization process. scielo.orgresearchgate.net

In combined EPR and Raman spectroscopy studies, the appearance of methacrylate-based radical signals is observed as the monomer conversion approaches its maximum. arc-cbbc.nlrsc.orgnih.gov These radicals can persist for long periods in the glassy polymer matrix, and their behavior can be studied under different conditions, such as upon heating, to understand post-polymerization processes. arc-cbbc.nlnih.gov

Chromatographic Techniques for this compound and Polymer Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of polymers like poly(this compound), Gel Permeation Chromatography is the most critical method.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a specific type of size-exclusion chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orggoogle.com This technique separates polymer chains based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules.

In the analysis of poly(this compound), GPC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nbu.ac.in The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution, which is often a goal in controlled polymerization techniques. sigmaaldrich.com

GPC analysis is crucial for correlating polymerization conditions with the resulting polymer properties. For example, by analyzing polymers synthesized with varying monomer-to-initiator ratios, researchers can understand how these changes affect the final molecular weight and PDI. The technique is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and is calibrated with polymer standards, such as polystyrene, to obtain accurate molecular weight data. nbu.ac.ingimitec.com

High-Performance Liquid Chromatography (HPLC) Applications